molecular formula C32H18Ba3N8O18S4 B15184771 barium(2+);5-oxo-1-(4-sulfonatophenyl)-4-[(4-sulfonatophenyl)diazenyl]-4H-pyrazole-3-carboxylate CAS No. 84681-80-1

barium(2+);5-oxo-1-(4-sulfonatophenyl)-4-[(4-sulfonatophenyl)diazenyl]-4H-pyrazole-3-carboxylate

Cat. No.: B15184771
CAS No.: 84681-80-1
M. Wt: 1342.8 g/mol
InChI Key: TUFPOGFXQKGSJV-UHFFFAOYSA-H
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound barium(2+);5-oxo-1-(4-sulfonatophenyl)-4-[(4-sulfonatophenyl)diazenyl]-4H-pyrazole-3-carboxylate is a barium salt of a pyrazole-based azo dye. Its sodium analogue, sodium 5-oxo-1-(4-sulfonatophenyl)-4-((4-sulfonatophenyl)diazenyl)-4,5-dihydro-1H-pyrazole-3-carboxylate, is commercially known as Tartrazine (FD&C Yellow 5), a widely used food colorant . Key structural features include:

  • A pyrazole core substituted with two sulfonatophenyl groups.
  • A diazenyl (-N=N-) linker contributing to its chromophoric properties.
  • A carboxylate group at position 3 and a barium counterion.

The sulfonate groups enhance water solubility, while the azo group enables strong light absorption in the visible spectrum, making it suitable for dye applications. Safety protocols for handling emphasize thermal stability risks, requiring avoidance of heat sources .

Properties

CAS No.

84681-80-1

Molecular Formula

C32H18Ba3N8O18S4

Molecular Weight

1342.8 g/mol

IUPAC Name

barium(2+);5-oxo-1-(4-sulfonatophenyl)-4-[(4-sulfonatophenyl)diazenyl]-4H-pyrazole-3-carboxylate

InChI

InChI=1S/2C16H12N4O9S2.3Ba/c2*21-15-13(18-17-9-1-5-11(6-2-9)30(24,25)26)14(16(22)23)19-20(15)10-3-7-12(8-4-10)31(27,28)29;;;/h2*1-8,13H,(H,22,23)(H,24,25,26)(H,27,28,29);;;/q;;3*+2/p-6

InChI Key

TUFPOGFXQKGSJV-UHFFFAOYSA-H

Canonical SMILES

C1=CC(=CC=C1N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)[O-])C(=O)[O-])S(=O)(=O)[O-].C1=CC(=CC=C1N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)[O-])C(=O)[O-])S(=O)(=O)[O-].[Ba+2].[Ba+2].[Ba+2]

Related CAS

1934-21-0 (Parent)

Origin of Product

United States

Biological Activity

Barium(2+);5-oxo-1-(4-sulfonatophenyl)-4-[(4-sulfonatophenyl)diazenyl]-4H-pyrazole-3-carboxylate, a complex pyrazole derivative, has garnered attention due to its diverse biological activities. This article aims to provide a detailed overview of its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C16H9N4Na3O9S2. Its structure consists of a pyrazole core with sulfonate groups and diazenyl substituents, which contribute to its solubility and biological interactions. The presence of barium ions enhances its stability and bioactivity.

Anticancer Properties

Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have been shown to inhibit cancer cell proliferation by arresting the cell cycle in the G2/M phase and reducing cell motility and migration.

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 5K5627.30Tubulin polymerization inhibition
Compound 6A5490.06–0.25Colchicine binding inhibition
Compound 15MCF70.042Microtubule disruption

These findings suggest that this compound could act as a potent tubulin polymerization inhibitor, making it a candidate for further development in cancer therapy .

Antimicrobial Activity

In addition to its anticancer properties, pyrazole derivatives have also shown antimicrobial activity against various pathogens. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of several pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting their potential as alternative antimicrobial agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Tubulin Interaction : The compound binds to tubulin, inhibiting its polymerization and disrupting microtubule dynamics, which is critical for cell division.
  • Cell Cycle Arrest : It induces cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.
  • Apoptosis Induction : Some studies suggest that pyrazole derivatives can trigger apoptosis in cancer cells through intrinsic pathways involving mitochondrial dysfunction .

Safety and Toxicity

While the therapeutic potential is promising, safety assessments are crucial. Preliminary toxicity studies indicate that this compound exhibits low toxicity in normal cells compared to cancer cells, suggesting a favorable therapeutic index .

Comparison with Similar Compounds

Triazole-Thiones with Sulfonyl Substituents

Example : 4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-2H-1,2,4-triazole-3(4H)-thione ().

  • Structural Differences :
    • Core: Triazole-thione vs. pyrazole-carboxylate.
    • Substituents: Phenylsulfonyl and difluorophenyl vs. sulfonatophenyl and diazenyl.
  • Properties :
    • Lower water solubility due to lack of sulfonate groups.
    • Synthesis involves cyclization of hydrazinecarbothioamide under basic conditions .
  • Applications : Likely explored for biological activity (e.g., antimicrobial), contrasting with the target compound’s industrial dye use.

Pyrazole Derivatives with Sulfonamide and Halogen Substituents

Examples :

  • 4-(4-Bromo-3-(4-bromophenyl)-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide (Compound 16, ).
  • 3-(4-Bromophenyl)-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (Compound 5, ).
  • Structural Differences :
    • Core: Pyrazole fused with indole vs. simple pyrazole.
    • Substituents: Bromophenyl, sulfonamide, or carbothioamide vs. sulfonatophenyl and diazenyl.
  • Properties :
    • Higher molecular weight (e.g., 620.36 g/mol for Compound 16) due to bromine and indole moieties .
    • IR spectra show SO₂ stretching (1160–1335 cm⁻¹) and C=O peaks (1650–1670 cm⁻¹), similar to the target compound’s functional groups .
  • Applications : These compounds are likely pharmaceutical candidates, as sulfonamides are common in drug design.

Azo Dyes with Sulfonate Groups

Example : Tartrazine (Sodium salt of the target compound, ).

  • Structural Similarities : Identical core and substituents except for the counterion (Na⁺ vs. Ba²⁺).
  • Properties :
    • Barium salt may exhibit lower solubility in water compared to the sodium analogue due to divalent cation interactions.
    • Both salts decompose under heat, necessitating storage away from ignition sources .
  • Applications : Widely used in food, cosmetics, and textiles, whereas barium salts might find niche industrial uses.

Data Table: Key Properties of Target Compound and Analogues

Property Target Compound (Barium Salt) Tartrazine (Sodium Salt) Compound 16 () Compound 5 ()
Core Structure Pyrazole-carboxylate Pyrazole-carboxylate Pyrazole-indole Pyrazole-carbothioamide
Key Substituents 2×Sulfonatophenyl, diazenyl 2×Sulfonatophenyl, diazenyl Bromophenyl, sulfonamide Bromophenyl, carbothioamide
Molecular Weight Not reported ~534 g/mol (estimated) 620.36 g/mol 445.38 g/mol
Solubility Moderate (Ba²⁺ salt) High (Na⁺ salt) Low (organic solvents) Low (organic solvents)
Thermal Stability Decomposes with heat Decomposes with heat Stable to 200°C Stable to 192°C
Applications Industrial dye Food dye Pharmaceutical research Pharmaceutical research

Q & A

Q. What are the recommended synthetic routes for preparing barium(2+) complexes with azo-linked pyrazole carboxylate ligands?

Methodological Answer: The synthesis typically involves two key steps:

Azo Coupling : React diazonium salts (derived from 4-sulfonatophenylamine) with phenolic or pyrazole derivatives under controlled pH (4–6) and low temperature (0–5°C) to form the azo linkage. This step requires strict exclusion of light to prevent decomposition .

Pyrazole Cyclization : Use hydrazine derivatives and β-keto esters in ethanol/water mixtures, catalyzed by acetic acid, to form the pyrazole ring. Barium ions are introduced via metathesis reactions with sodium salts of the carboxylate-sulfonate ligand in aqueous solution .
Key Optimization : Monitor reaction progress using TLC (silica gel, ethyl acetate/methanol 8:2) and purify via recrystallization from ethanol-water mixtures.

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer: A multi-technique approach is recommended:

  • Single-Crystal X-ray Diffraction (SC-XRD) : Resolve the coordination geometry of barium(2+) and confirm the azo-pyrazole-carboxylate framework. Anisotropic displacement parameters can clarify thermal motion in the crystal lattice .
  • Spectroscopy :
    • IR : Identify characteristic bands (e.g., C=O stretch at ~1650 cm⁻¹, S=O at ~1180 cm⁻¹) .
    • ¹H/¹³C NMR (DMSO-d₆) : Assign peaks for aromatic protons (δ 7.4–8.1 ppm) and pyrazole protons (δ 3.5–5.0 ppm) .
  • UV-Vis : Detect π→π* transitions in the azo group (λmax ~400–450 nm) .

Advanced Research Questions

Q. How can environmental fate studies be designed to assess the persistence of this compound in aquatic systems?

Methodological Answer: Adopt a tiered experimental design inspired by long-term environmental projects like INCHEMBIOL :

  • Phase 1 (Lab) :
    • Measure hydrolysis rates at pH 4–9 (25–50°C) using HPLC-PDA.
    • Assess photostability under simulated sunlight (Xe lamp, λ >290 nm) .
  • Phase 2 (Microcosm) :
    • Study biodegradation in sediment-water systems (OECD 308 guidelines). Monitor metabolites via LC-MS/MS.
  • Phase 3 (Field) :
    • Deploy passive samplers in freshwater systems to track bioaccumulation in benthic organisms .

Q. What strategies resolve contradictions in spectroscopic data when analyzing tautomeric forms of the pyrazole-carboxylate core?

Methodological Answer: Contradictions often arise from keto-enol tautomerism. Use:

  • Variable-Temperature NMR (VT-NMR) : Observe dynamic proton exchange in DMSO-d₆ between 25–80°C. Slow exchange at lower temperatures resolves tautomeric peaks .
  • DFT Calculations : Compare experimental IR/Raman spectra with computed vibrational modes for keto vs. enol forms (B3LYP/6-31G* level) .
  • X-ray Photoelectron Spectroscopy (XPS) : Differentiate C=O and C–O bonding environments in solid-state samples .

Q. How can researchers evaluate the compound’s interactions with biological macromolecules (e.g., proteins)?

Methodological Answer:

  • Fluorescence Quenching Assays :
    • Incubate the compound with bovine serum albumin (BSA) in phosphate buffer (pH 7.4). Measure emission at λex = 280 nm; calculate Stern-Volmer constants to determine binding affinity .
  • Molecular Docking (AutoDock Vina) : Model interactions using the crystal structure of BSA (PDB: 4F5S). Prioritize sulfonate and carboxylate groups as binding sites .
  • Circular Dichroism (CD) : Monitor conformational changes in BSA’s α-helix content upon ligand binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.